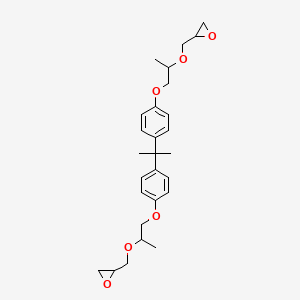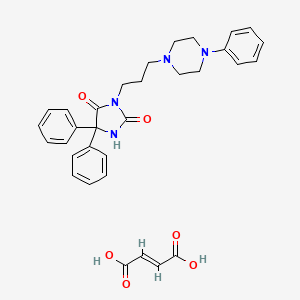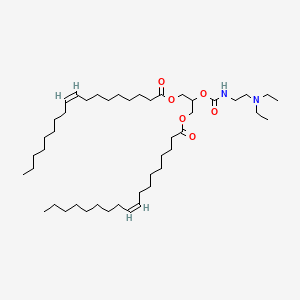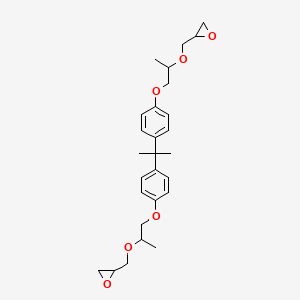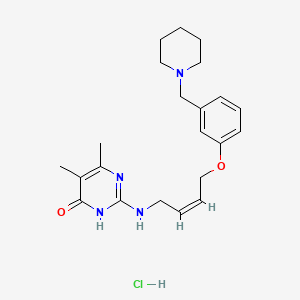
(Z)-2,3-Dibromo-2-butene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,3-Dibromo-2-butene-1,4-diol: is an organic compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Dibromo-2-butene-1,4-diol typically involves the bromination of butene derivatives. One common method is the addition of bromine to 2-butene-1,4-diol under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-2,3-Dibromo-2-butene-1,4-diol can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form butene derivatives with fewer bromine atoms.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of dibromo ketones or aldehydes.
Reduction: Formation of butene derivatives with hydroxyl groups.
Substitution: Formation of substituted butene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (Z)-2,3-Dibromo-2-butene-1,4-diol serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism by which (Z)-2,3-Dibromo-2-butene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and modulation of metabolic processes.
Comparación Con Compuestos Similares
(E)-2,3-Dibromo-2-butene-1,4-diol: The (E)-isomer of the compound with different spatial arrangement of bromine atoms.
2,3-Dibromo-1,4-butanediol: A similar compound with a saturated butane backbone.
2,3-Dichloro-2-butene-1,4-diol: A compound with chlorine atoms instead of bromine.
Uniqueness:
Structural Features: The (Z)-isomer’s unique spatial arrangement of bromine atoms and hydroxyl groups distinguishes it from other isomers and similar compounds.
Reactivity: The presence of bromine atoms enhances the compound’s reactivity in substitution and oxidation reactions compared to its chlorinated analogs.
By understanding the properties and applications of (Z)-2,3-Dibromo-2-butene-1,4-diol, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
111513-62-3 |
|---|---|
Fórmula molecular |
C4H6Br2O2 |
Peso molecular |
245.90 g/mol |
Nombre IUPAC |
(Z)-2,3-dibromobut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3- |
Clave InChI |
MELXIJRBKWTTJH-ARJAWSKDSA-N |
SMILES isomérico |
C(/C(=C(\CO)/Br)/Br)O |
SMILES canónico |
C(C(=C(CO)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


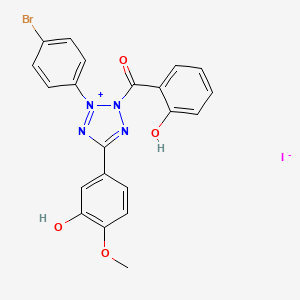
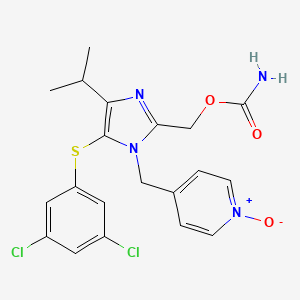
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
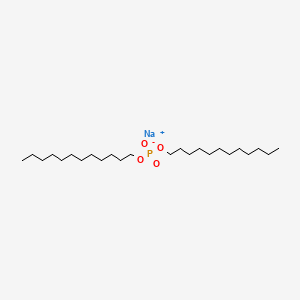
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)
